N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a hybrid structure combining a 1,2,4-triazolinone core with a 1,2,3-triazole-carboxamide moiety linked via an ethyl group. The 1,2,4-triazolinone ring is substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a ketone at position 4. The ethyl spacer connects this scaffold to a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. Such triazole derivatives are prominent in agrochemical and pharmaceutical research due to their diverse bioactivities, including herbicidal, antifungal, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-22-11-14(19-21-22)16(25)18-9-10-23-17(26)24(13-5-3-2-4-6-13)15(20-23)12-7-8-12/h2-6,11-12H,7-10H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRMAIJLNFADEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 446.5 g/mol
The structure includes a cyclopropyl group and a phenyl group attached to a triazole ring, which is known for its role in various biological activities.
Biological Activities
The biological activities of this compound have been explored through various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that triazole derivatives possess broad-spectrum antimicrobial properties. The compound was evaluated for its efficacy against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Escherichia coli | 16 - 32 |
| Pseudomonas aeruginosa | 32 - 64 |
This suggests that the compound may act as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have also highlighted the anticancer potential of triazole derivatives. The compound's mechanism of action may involve the inhibition of specific enzymes critical for cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, although further studies are required to elucidate the exact pathways involved .
Case Studies
Several case studies provide insights into the biological activity of triazole derivatives:
- Study on Antifungal Activity : A series of triazole compounds, including derivatives similar to the one , were synthesized and tested against fungal pathogens. Results indicated significant antifungal activity against Candida albicans with MIC values ranging from 8 to 32 µg/mL .
- Antibacterial Screening : A comparative study involving various triazole compounds revealed that those with phenyl substitutions exhibited enhanced antibacterial properties against both drug-sensitive and drug-resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring can significantly impact their pharmacological properties:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
- Phenyl Substituent : Contributes to increased binding affinity towards bacterial enzymes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring a triazole nucleus exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.125 μg/mL |
| Escherichia coli | Antibacterial | 0.250 μg/mL |
| Candida albicans | Antifungal | 0.500 μg/mL |
Studies have shown that derivatives of triazoles often outperform traditional antibiotics in terms of MIC, highlighting their potential as novel therapeutic agents against resistant strains of bacteria and fungi .
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. Research on related triazole compounds indicates mechanisms through which they inhibit cancer cell proliferation:
- Inhibition of Cell Cycle Progression
- Induction of Apoptosis
- Inhibition of Angiogenesis
For example, derivatives similar to this compound have demonstrated significant inhibitory effects on the growth of breast and prostate cancer cells in vitro, suggesting their potential as lead compounds for further development.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from studies include:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl Group | C-3 | Increases antibacterial activity |
| Methyl Group | N-4 | Reduces activity if too long |
| Phenyl Group | C-5 | Essential for high activity |
These insights can guide the synthesis of more potent derivatives by modifying specific positions on the compound's structure .
Case Studies
Several studies have investigated the biological activities of similar triazole derivatives:
Study on Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that modifications at the phenyl position significantly enhanced antibacterial properties, indicating that fine-tuning the chemical structure can lead to improved efficacy against specific pathogens .
Anticancer Screening
A derivative was tested against multiple cancer cell lines and showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Reduction of the 5-Oxo Group
The ketone in the 1,2,4-triazole moiety undergoes regioselective reduction. Sodium borohydride (NaBH₄) selectively reduces the C(5) ester/carbonyl group in triazole derivatives, as demonstrated in analogous systems . For this compound:
-
Reaction :
Hydrolysis of the Carboxamide
The 1,2,3-triazole carboxamide is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
-
Applications : This reaction is critical for prodrug activation or further functionalization .
Metal-Catalyzed Cycloadditions
The 1,2,3-triazole moiety likely originated from a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark "click" reaction. Key insights from analogous syntheses :
Electrophilic Aromatic Substitution
The phenyl and triazole rings undergo electrophilic substitution. For example:
-
Nitration :
-
Halogenation : Bromine or chlorine substitutes at electron-rich positions (e.g., C(4) of 1,2,4-triazole) .
Stability and Degradation Pathways
-
Photodegradation : UV exposure leads to cyclopropane ring-opening or triazole ring decomposition .
-
Oxidative Stress : Peroxides (e.g., H₂O₂) oxidize the cyclopropyl group to form carbonyl derivatives .
Synthetic Optimization Data
Comparative analysis of reaction conditions for key transformations:
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs can be categorized into two classes: pyrazole-carboxamides (e.g., derivatives) and triazole-based agrochemicals (e.g., carfentrazone-ethyl, a triazolone herbicide) . Key comparisons include:
Electronic and Steric Effects
- Triazole vs.
- Cyclopropyl vs. However, its strain may increase reactivity or metabolic instability .
- Carboxamide Linkage : The carboxamide group in both the target compound and derivatives facilitates hydrogen bonding, a critical feature for enzyme inhibition or receptor interactions .
Methodological Insights
- Synthesis : The target compound’s synthesis likely parallels ’s EDCI/HOBt-mediated coupling, though cyclopropane incorporation may require specialized reagents or conditions.
- Characterization : Tools like SHELXL (for crystallography) and WinGX/ORTEP (for structural visualization) are critical for confirming stereochemistry and intermolecular interactions in such compounds .
Q & A
Q. What are the key steps and critical parameters in the multi-step synthesis of this compound?
The synthesis involves sequential reactions:
- Cyclocondensation : Formation of the triazole core via cyclocondensation of hydrazine derivatives with carbonyl intermediates under controlled pH (5.5–6.5) and temperature (60–80°C) .
- Alkylation : Introduction of the ethyl linker using bromoethyl reagents in anhydrous DMF, requiring inert conditions to prevent side reactions .
- Amide coupling : Final step using carbodiimide-based reagents (e.g., EDCI) for amide bond formation between the triazole intermediate and the carboxylic acid derivative . Key parameters: Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for alkylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry. For example, cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 423.18) and fragmentation patterns .
- FT-IR : Detection of carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups .
Q. How to design preliminary biological activity assays for this compound?
- Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with concentration gradients (1–100 µM) and positive controls (e.g., ciprofloxacin) .
- Enzyme inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric kinetic assays, comparing IC values with reference inhibitors .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing cyclopropyl with cyclohexyl) to isolate structure-activity relationships (SAR) .
- Theoretical modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, cross-referencing with experimental IC values .
Q. What strategies enhance bioavailability and solubility without compromising activity?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve lipophilicity, followed by enzymatic cleavage in vivo .
- Co-crystallization : Screen co-formers (e.g., succinic acid) to create stable co-crystals with enhanced aqueous solubility .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles (size <200 nm) for sustained release, validated via in vitro dissolution testing .
Q. How to investigate the mechanism of action and target engagement?
- Pull-down assays : Immobilize the compound on agarose beads to isolate binding proteins from cell lysates, identified via LC-MS/MS .
- CRISPR-Cas9 knockout : Generate gene-edited cell lines (e.g., COX-2 KO) to assess dependency on specific pathways .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified target proteins .
Q. What computational approaches optimize reaction pathways for scaled synthesis?
- AI-driven reaction prediction : Train neural networks (e.g., Chemprop) on existing triazole synthesis data to predict optimal catalysts and solvents .
- DFT calculations : Model transition states for key steps (e.g., cyclocondensation) to identify energy barriers and improve yields .
Q. How to assess chemical stability under varying storage and physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (pH 1–13), monitoring degradation via HPLC .
- Accelerated stability testing : Store samples at 25°C/60% RH for 6 months, analyzing impurity profiles (ICH Q1A guidelines) .
Comparative and Methodological Questions
Q. How does this compound compare to structurally related triazole derivatives in potency?
- SAR table :
| Derivative | Substituent Modifications | IC (COX-2) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | Cyclopropyl, phenyl | 2.3 µM | 0.12 |
| Analog A | Cyclohexyl instead of cyclopropyl | 5.8 µM | 0.08 |
| Analog B | Methyl triazole → thiadiazole | >10 µM | 0.25 |
| Data sourced from in vitro assays . |
Q. What advanced chromatographic techniques resolve co-eluting impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
